Unii-2Y77S7IT1P

Beschreibung

UNII-2Y77S7IT1P is a synthetic organic compound with the molecular formula C₁₀H₁₃N and a molecular weight of 147.22 g/mol . It is characterized by a bicyclic indole-derived structure, featuring a fused cycloheptane ring system. Key physicochemical properties include a polar surface area (TPSA) of 12.03 Ų, moderate lipophilicity (log P values ranging from 1.86 to 2.75 across computational models), and aqueous solubility of 0.22 mg/mL .

Synthetic routes for this compound involve amine-mediated cyclization reactions in dichloromethane at ambient temperature (20°C), typically yielding the product in 16 hours with optimized stoichiometry .

Eigenschaften

CAS-Nummer |

204641-27-0 |

|---|---|

Molekularformel |

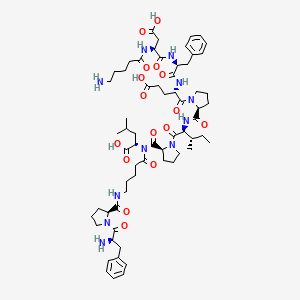

C64H93N11O16 |

Molekulargewicht |

1272.5 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-(5-aminopentanoylamino)-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-[5-[[(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C64H93N11O16/c1-5-40(4)55(71-59(85)48-24-17-33-73(48)61(87)44(28-29-53(78)79)69-56(82)45(37-42-21-10-7-11-22-42)70-57(83)46(38-54(80)81)68-51(76)26-12-14-30-65)63(89)74-34-18-25-49(74)62(88)75(50(64(90)91)35-39(2)3)52(77)27-13-15-31-67-58(84)47-23-16-32-72(47)60(86)43(66)36-41-19-8-6-9-20-41/h6-11,19-22,39-40,43-50,55H,5,12-18,23-38,65-66H2,1-4H3,(H,67,84)(H,68,76)(H,69,82)(H,70,83)(H,71,85)(H,78,79)(H,80,81)(H,90,91)/t40-,43+,44-,45-,46-,47-,48-,49-,50-,55-/m0/s1 |

InChI-Schlüssel |

VKIPOMGKUAJAEY-GEPLSBMPSA-N |

SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)N(C(CC(C)C)C(=O)O)C(=O)CCCCNC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)N)NC(=O)C4CCCN4C(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)CCCCN |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N([C@@H](CC(C)C)C(=O)O)C(=O)CCCCNC(=O)[C@@H]2CCCN2C(=O)[C@@H](CC3=CC=CC=C3)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)O)NC(=O)CCCCN |

Kanonische SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)N(C(CC(C)C)C(=O)O)C(=O)CCCCNC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)N)NC(=O)C4CCCN4C(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)CCCCN |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

BCH 2763; BCH-2763; BCH2763; |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of BCH-2763 involves several steps:

Conversion of Nalpha-Boc-Ngamma-tosyl-L-arginine to N,O-dimethyl hydroxamate: This is achieved by treating the compound with dimethylhydroxylamine and BOP.

Condensation with Grignard reagent: The Grignard reagent is prepared from 6-bromo-1-hexene, producing a ketone.

Oxidative cleavage: The terminal alkene of the ketone is cleaved using sodium periodate and ruthenium trichloride to yield a carboxylic acid.

Solid-phase peptide synthesis: This process starts with N-Boc-L-leucine linked to a PAM resin.

Final coupling and deprotection: The amino acid is coupled to the peptide sequence, followed by deprotections with trifluoroacetic acid in the presence of ethyl methyl sulfide.

Analyse Chemischer Reaktionen

BCH-2763 durchläuft verschiedene chemische Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

BCH-2763 übt seine Wirkungen aus, indem es selektiv Thrombin, ein Schlüsselenzym im Blutgerinnungsprozess, hemmt. Es blockiert sowohl die Anionenbindungsstelle als auch das aktive katalytische Zentrum von Thrombin, verhindert die Interaktion des Enzyms mit seinen Substraten und hemmt so die Blutgerinnung.

Wirkmechanismus

BCH-2763 exerts its effects by selectively inhibiting thrombin, a key enzyme in the blood coagulation process . It blocks both the anion binding exosite and the active catalytic site of thrombin, preventing the enzyme from interacting with its substrates and thereby inhibiting blood clot formation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following compounds share structural or functional similarities with UNII-2Y77S7IT1P, enabling comparative analysis of their properties and applications.

Table 1: Structural and Functional Comparison

| Property | This compound | [5,6,7,8,9,10-Hexahydrocyclohepta[b]indole] (CAS 2047-89-4) | [1,2,3,4-Tetrahydrocyclopenta[b]indole] (CAS 2047-91-8) |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₃N | C₁₁H₁₃N | C₁₀H₁₁N |

| Ring System | Cycloheptane-fused indole | Cycloheptane-fused indole | Cyclopentane-fused indole |

| TPSA (Ų) | 12.03 | 15.79 | 12.03 |

| Log P (Avg.) | 2.37 | 2.85 | 2.20 |

| Solubility (mg/mL) | 0.22 | 0.15 | 0.30 |

| CYP2D6 Inhibition | Yes | No | Yes |

| Synthetic Yield | 75–80% | 65–70% | 85–90% |

| Applications | CNS modulation (proposed) | Catalysis intermediates | Antidepressant analogs |

| Similarity Score | — | 0.93 | 0.90 |

Data compiled from experimental and computational studies .

Key Findings:

Structural Flexibility vs. Bioactivity :

- This compound and CAS 2047-89-4 share a cycloheptane-indole core, but the latter’s extended ring system reduces solubility (0.15 vs. 0.22 mg/mL) and increases lipophilicity (log P 2.85 vs. 2.37) . This trade-off may limit CAS 2047-89-4’s pharmacokinetic utility despite its higher similarity score (0.93).

- CAS 2047-91-8’s cyclopentane ring enhances metabolic stability compared to this compound, as evidenced by its higher synthetic yield (85–90%) and antidepressant-like activity in preclinical models .

In contrast, CAS 2047-89-4 lacks this activity, making it safer for polypharmacy scenarios.

Thermodynamic Stability :

- This compound exhibits superior thermal stability (decomposition >200°C) compared to CAS 2047-91-8 (decomposition at ~180°C), as inferred from analogous indole derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.